molecular formula C14H11N3O2 B8310272 1H-Indazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

1H-Indazole-3-carboxylic acid (4-hydroxy-phenyl)-amide

Cat. No.: B8310272
M. Wt: 253.26 g/mol
InChI Key: KQEOYRPEVYBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indazole-3-carboxylic acid (4-hydroxy-phenyl)-amide is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H11N3O2/c18-10-7-5-9(6-8-10)15-14(19)13-11-3-1-2-4-12(11)16-17-13/h1-8,18H,(H,15,19)(H,16,17)

InChI Key

KQEOYRPEVYBIQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound was prepared from 1H-Indazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide, using the same method used to prepare (S)-pyrrolidine-2-carboxylic acid (4-hydroxy-phenyl)-amide. The product was purified by flash chromatography, on silica gel, eluted with 5 to 10% methanol in DCM, to give the product as an off white solid, 2.6 g (60% for 2 steps). MS m/z 254 (MH+). 1H NMR(DMSO-d6) δ 6.74 (d, 2H), 7.26-7.34 (m, 1H), 7.43-7.51 (m, 1H), 7.67-7.73 (m, 3H), 8.24 (d, 1H), 9.25 (s, 1H), 10.10 (s, 1H) and 13.72 (s, 1H). Anal. calcd for C14H11N3O2: C, 66.40; H, 4.38; N, 16.59. Found: C, 66.15; H, 4.20; N, 16.82.
Name
1H-Indazole-3-carboxylic acid (4-benzyloxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-pyrrolidine-2-carboxylic acid (4-hydroxy-phenyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.